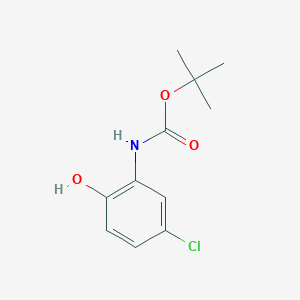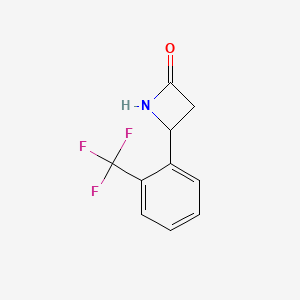
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidinone ring. The trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research .
Métodos De Preparación
The synthesis of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be achieved through several routes. One common method involves the Reformatsky reaction, where ethyl 4,4,4-trifluoroacetoacetate is used as a starting material. This compound undergoes imination, hydride reduction, chlorination, and base-induced ring closure to form the desired azetidinone . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be compared with other azetidinones and fluorinated compounds:
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15) |
Clave InChI |
BYIJTWAVNNAXJO-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


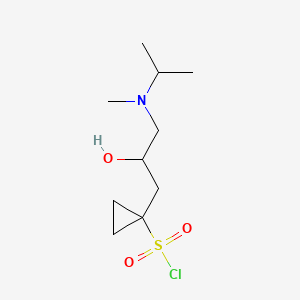
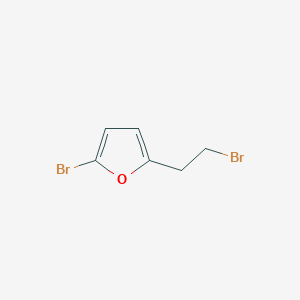
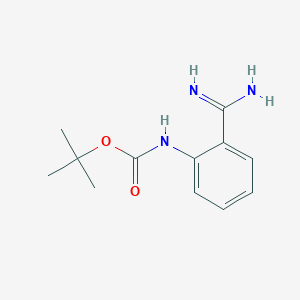
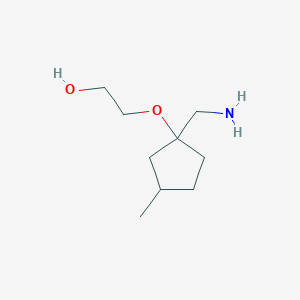
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)



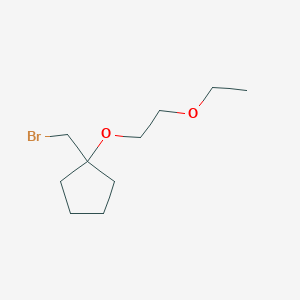

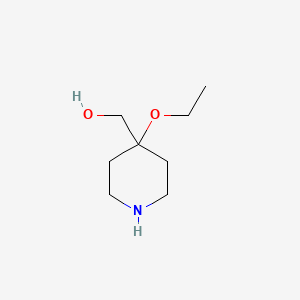
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
